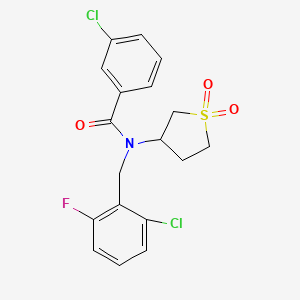
3-chloro-N-(2-chloro-6-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-chloro-6-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-chloro-6-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzyl Intermediate: Reacting 2-chloro-6-fluorobenzyl chloride with a suitable nucleophile to form the benzyl intermediate.
Formation of the Benzamide: Reacting the benzyl intermediate with 3-chlorobenzoyl chloride in the presence of a base to form the benzamide.
Introduction of the Tetrahydrothiophene Group: Reacting the benzamide with tetrahydrothiophene-3-one under oxidizing conditions to introduce the 1,1-dioxidotetrahydrothiophen-3-yl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reduction: Reduction reactions may target the carbonyl group in the benzamide structure.
Substitution: Halogen atoms (chlorine and fluorine) in the benzyl and benzamide rings may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-chloro-N-(2-chloro-6-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of benzamides are often explored for their therapeutic potential, including as anti-inflammatory or analgesic agents.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(2-chloro-6-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide would depend on its specific biological target. Typically, benzamide derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chloro-6-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- 3-chloro-N-(2-chloro-6-fluorobenzyl)benzamide
- N-(2-chloro-6-fluorobenzyl)-N-(tetrahydrothiophen-3-yl)benzamide
Uniqueness
The uniqueness of 3-chloro-N-(2-chloro-6-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both chlorine and fluorine atoms, along with the dioxidotetrahydrothiophene group, may influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C18H16Cl2FNO3S |
|---|---|
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
3-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C18H16Cl2FNO3S/c19-13-4-1-3-12(9-13)18(23)22(14-7-8-26(24,25)11-14)10-15-16(20)5-2-6-17(15)21/h1-6,9,14H,7-8,10-11H2 |
Clé InChI |
ZJPAKWIUXGOHQR-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1N(CC2=C(C=CC=C2Cl)F)C(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-methoxyphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12130404.png)
![4-{5-[(2,4-Dimethoxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12130408.png)

![4-(3-{7-Methylimidazo[1,2-a]pyridin-2-yl}benzenesulfonyl)morpholine](/img/structure/B12130416.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B12130421.png)
![N-[(2E)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12130424.png)
![N-(2,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12130432.png)
![(2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12130435.png)
![1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(trifluoromethyl)piperidine](/img/structure/B12130449.png)
![N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-2-methylbenzamide](/img/structure/B12130451.png)
![(4E)-5-(4-tert-butylphenyl)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12130459.png)



